

# physical and chemical properties of Benzaldehyde, 4-bromo-, hydrazone

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## Compound of Interest

Compound Name: *Benzaldehyde, 4-bromo-, hydrazone*

Cat. No.: *B1273411*

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## An In-depth Technical Guide to Benzaldehyde, 4-bromo-, hydrazone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Benzaldehyde, 4-bromo-, hydrazone** (CAS No. 57477-93-7) is a member of the hydrazone class of organic compounds, characterized by the presence of a C=N-N functional group.<sup>[1]</sup> This structural motif makes it a versatile building block in organic synthesis and a ligand in coordination chemistry.<sup>[2]</sup> The presence of a bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, enhancing its utility in the synthesis of more complex molecules.<sup>[2]</sup> This guide provides a comprehensive overview of the known physical and chemical properties of **Benzaldehyde, 4-bromo-, hydrazone**, along with a detailed experimental protocol for its synthesis and characterization.

### Physical and Chemical Properties

While specific experimental data for **Benzaldehyde, 4-bromo-, hydrazone** is limited in the literature, the following tables summarize its computed properties and data for closely related compounds.

## General Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub>	[3]
Molecular Weight	199.05 g/mol	[3]
CAS Number	57477-93-7	[3]
IUPAC Name	(4-bromophenyl)methylidenehydrazine	[3]

## Computed Physical Properties

Property	Value	Source
Exact Mass	197.97926 Da	[3]
Topological Polar Surface Area	38.4 Å <sup>2</sup>	[3]

## Solubility (Qualitative)

Based on data for a related derivative,  $\alpha$ -Benzilmonoximehydrazone-p-bromobenzaldehyde:

Solvent	Solubility	Source
Water	Insoluble	[1]
Common Organic Solvents (e.g., Chloroform, Acetone, DMF, DMSO)	Soluble	[1]

## Melting Point of Related Hydrazones

Compound	Melting Point (°C)	Source
$\alpha$ -Benzilmonoximehydrazone-p-bromobenzaldehyde	207	<a href="#">[1]</a>
4-Bromobenzaldehyde(2,6-dioxo-3-propyl-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazone	242–243	

## Experimental Protocols

### Synthesis of Benzaldehyde, 4-bromo-, hydrazone

This protocol is adapted from the general synthesis of substituted benzaldehyde hydrazones. [\[1\]](#)

Materials:

- 4-Bromobenzaldehyde
- Hydrazine hydrate
- Ethanol (or Methanol)
- Glacial acetic acid (catalyst)

Procedure:

- Dissolve 1.0 equivalent of 4-bromobenzaldehyde in a minimal amount of warm ethanol in a round-bottom flask equipped with a reflux condenser.
- In a separate container, dissolve a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate in ethanol.
- Add the hydrazine hydrate solution to the 4-bromobenzaldehyde solution with stirring.
- Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

- Heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
- If precipitation occurs, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
- If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
- Dry the purified product under vacuum to obtain **Benzaldehyde, 4-bromo-, hydrazone** as a solid.

## Spectroscopic Data and Characterization

The following data is based on characteristic values for similar hydrazone compounds and the starting material, 4-bromobenzaldehyde.

### Infrared (IR) Spectroscopy

Functional Group	Characteristic Peak Range (cm <sup>-1</sup> )	Source
N-H stretch	3200-3400	<a href="#">[1]</a>
C-H (aromatic)	3000-3100	<a href="#">[1]</a>
C=N (imine)	1600-1650	<a href="#">[1]</a>
N-N stretch	1090-1150	<a href="#">[1]</a>
C-Br stretch	500-600	

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Source
Aromatic protons	7.2-7.8	Multiplet	<a href="#">[2]</a>
Azomethine proton (-CH=N-)	7.5-8.5	Singlet	<a href="#">[2]</a>
-NH <sub>2</sub> protons	5.0-8.0	Broad Singlet	

The aromatic region is expected to show a characteristic AA'BB' system for the para-substituted phenyl ring.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon	Expected Chemical Shift ( $\delta$ , ppm)	Source
C=N (imine)	140-160	<a href="#">[2]</a>
C-Br	~125	<a href="#">[2]</a>
Aromatic Carbons	120-140	<a href="#">[2]</a>

## Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 198 and a [M+2]<sup>+</sup> peak of similar intensity due to the presence of the bromine isotope (<sup>79</sup>Br and <sup>81</sup>Br). Common fragmentation patterns for hydrazones involve cleavage of the N-N bond and fragmentation of the aromatic ring.

## Chemical Reactivity and Applications

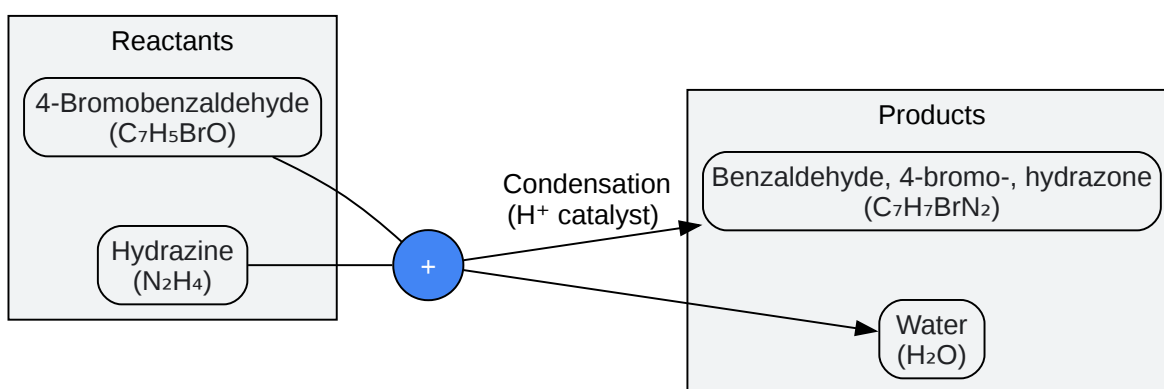
**Benzaldehyde, 4-bromo-, hydrazone** is a versatile intermediate in organic synthesis. The hydrazone moiety can participate in various reactions, including:

- Cyclization reactions: To form heterocyclic compounds.
- Coordination chemistry: The nitrogen atoms can act as ligands to form metal complexes.[\[2\]](#)

- Wolff-Kishner reduction: Although less common for aryl hydrazones, this reaction can potentially reduce the carbonyl group to a methylene group.

The bromine atom on the aromatic ring allows for a range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of various substituents at the para position.[2]

## Visualizations



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Caption: Synthesis of **Benzaldehyde, 4-bromo-, hydrazone** via condensation reaction.

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## References

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- 3. Benzaldehyde, 4-bromo-, hydrazone | C7H7BrN2 | CID 3475345 - PubChem [pubchem.ncbi.nlm.nih.gov]
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